molecular formula C27H19N3O5 B302020 N'-[3-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide

N'-[3-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302020
M. Wt: 465.5 g/mol
InChI Key: BECWSRZVOZPLTO-NTFVMDSBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[3-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide, also known as NBONF-CH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-[3-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but studies suggest that it may act by inhibiting the proliferation of cancer cells through the induction of apoptosis. N'-[3-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide may also interact with heavy metals in contaminated water, leading to their removal through precipitation or adsorption.
Biochemical and Physiological Effects:
Studies have shown that N'-[3-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has low toxicity and does not cause significant changes in biochemical and physiological parameters in animal models. However, further studies are needed to fully assess the safety and toxicity profile of N'-[3-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[3-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is its versatility, as it can be used in various fields and applications. Its low toxicity and ease of synthesis also make it a promising compound for further studies. However, its limited solubility in water and some organic solvents may pose challenges in some experiments.

Future Directions

There are several future directions for N'-[3-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide research, including:
1. Further studies on the mechanism of action of N'-[3-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide in cancer cells and heavy metal removal.
2. Development of novel materials using N'-[3-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide as a building block.
3. Investigation of the potential use of N'-[3-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide in other fields, such as catalysis and energy storage.
4. Optimization of the synthesis method to improve the yield and purity of N'-[3-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide.
5. Assessment of the safety and toxicity profile of N'-[3-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide in human models.
In conclusion, N'-[3-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is a synthetic compound with promising applications in various fields. Its versatility, low toxicity, and ease of synthesis make it a promising compound for further studies. However, more research is needed to fully understand its mechanism of action and assess its safety and toxicity profile.

Synthesis Methods

N'-[3-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide can be synthesized through a multi-step process involving the condensation of 4-nitrobenzaldehyde and 2-hydroxy-1-naphthaldehyde, followed by the reaction with hydrazine hydrate and 3,4-dimethoxybenzyl chloride. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

N'-[3-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N'-[3-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. In material science, N'-[3-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been used as a building block for the synthesis of novel materials with potential applications in electronic devices and sensors. In environmental science, N'-[3-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been studied for its ability to remove heavy metals from contaminated water.

properties

Product Name

N'-[3-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C27H19N3O5

Molecular Weight

465.5 g/mol

IUPAC Name

N-[(Z)-[3-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C27H19N3O5/c31-27(26-15-24-23-7-2-1-5-20(23)10-13-25(24)35-26)29-28-16-19-4-3-6-22(14-19)34-17-18-8-11-21(12-9-18)30(32)33/h1-16H,17H2,(H,29,31)/b28-16-

InChI Key

BECWSRZVOZPLTO-NTFVMDSBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C\C4=CC(=CC=C4)OCC5=CC=C(C=C5)[N+](=O)[O-]

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=CC=C4)OCC5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=CC=C4)OCC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.